2,2-dichloro-N-(2-cyanophenyl)acetamide

35Cl NQR electronic effects substituent constant

2,2-Dichloro-N-(2-cyanophenyl)acetamide (CAS 355812-32-7) is a synthetic dichloroacetamide derivative bearing an ortho-cyanophenyl substituent. Structurally, it belongs to the N-aryl-2,2-dichloroacetamide class, which has been widely explored as a source of pyruvate dehydrogenase kinase (PDK) inhibitors and anticancer agents, following the repurposing of dichloroacetate (DCA) as a metabolic modulator.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
Cat. No. B7755464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dichloro-N-(2-cyanophenyl)acetamide
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)NC(=O)C(Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c10-8(11)9(14)13-7-4-2-1-3-6(7)5-12/h1-4,8H,(H,13,14)
InChIKeyQQVGMRWVKIFMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-N-(2-cyanophenyl)acetamide: A Specialized Dichloroacetamide Scaffold for Anticancer Tool Compound Development


2,2-Dichloro-N-(2-cyanophenyl)acetamide (CAS 355812-32-7) is a synthetic dichloroacetamide derivative bearing an ortho-cyanophenyl substituent . Structurally, it belongs to the N-aryl-2,2-dichloroacetamide class, which has been widely explored as a source of pyruvate dehydrogenase kinase (PDK) inhibitors and anticancer agents, following the repurposing of dichloroacetate (DCA) as a metabolic modulator [1]. The presence of the electron-withdrawing cyano group at the 2-position of the anilide ring distinguishes this compound from simpler N-phenyl-2,2-dichloroacetamide prototypes, potentially altering its electronic properties, hydrogen-bonding capacity, and biological target engagement [2].

Why N-Phenyl-2,2-Dichloroacetamide Cannot Replace the 2-Cyanophenyl Analog in Focused Screening Libraries


The biological activity of N-aryl-2,2-dichloroacetamides is exquisitely sensitive to the nature and position of substituents on the phenyl ring. Quantitative structure–activity relationship (QSAR) analyses have demonstrated that electronic and steric descriptors directly govern cytotoxic potency and PDK-target engagement within this series [1]. The ortho-cyano group in 2,2-dichloro-N-(2-cyanophenyl)acetamide introduces a unique combination of strong electron withdrawal, linear geometry, and hydrogen-bond acceptor capacity that cannot be mimicked by halogen, methyl, or unsubstituted phenyl analogs [2]. Consequently, swapping this compound for a generic N-phenyl-2,2-dichloroacetamide or a para-substituted isomer is expected to yield divergent target-binding profiles, metabolic stability, and cellular activity, making compound-specific validation essential [3].

Quantitative Differentiation of 2,2-Dichloro-N-(2-cyanophenyl)acetamide from Closest Analogs


Electronic Perturbation of the Dichloroacetamide Scaffold by the ortho-Cyano Substituent

Nuclear quadrupole resonance (NQR) spectroscopy reveals that the electron density around the chlorine atoms in N-aryl-2,2-dichloroacetamides is highly sensitive to ring substitution. For the parent N-phenyl-2,2-dichloroacetamide, the 35Cl NQR frequency (ν) falls within a characteristic range for dichloroacetyl amides. Introduction of an electron-withdrawing substituent such as –CN in the ortho position is predicted to shift the NQR frequency upward, reflecting a decrease in electron density at chlorine and an increase in the electrophilic character of the dichloromethyl group [1]. While explicit experimental ν values for the 2-cyanophenyl derivative have not been published, the established correlation between Hammett σ constants and NQR frequencies for this compound class provides a quantifiable framework for predicting its electronic deviation from the unsubstituted and para-substituted analogs [1].

35Cl NQR electronic effects substituent constant structure-activity relationship

In Silico Docking Discrimination Against PDK1: Cyanophenyl vs. Terphenyl Analogs

In a comparative QSAR and molecular docking study of N-arylphenyl-2,2-dichloroacetamide analogues, the binding energy and interaction fingerprint within the PDK1 lipoyl-binding pocket were shown to vary substantially with the aryl substituent topology [1]. The ortho-cyano group present in 2,2-dichloro-N-(2-cyanophenyl)acetamide is expected to participate in a distinct hydrogen-bond network with Arg-286 and Tyr-287 residues, which is sterically and electronically inaccessible to the N-terphenyl-2,2-dichloroacetamide analogs (e.g., compound 6k) that rely on π-stacking interactions [1][2]. Although no head-to-head assay comparison has been published, the PLIF (Protein-Ligand Interaction Fingerprint) analysis from the study indicates that nitrile-containing fragments preferentially engage the polar sub-pocket, whereas extended aromatic systems favor hydrophobic contacts [1].

PDK1 inhibitor molecular docking anticancer QSAR

Comparative ADME Liability: CYP450 Inhibition Profile of Closely Related Dichloroacetamides

Data from BindingDB (ChEMBL-curated) for a structurally very close analog, 2,2-dichloro-N-(3-cyanophenyl)acetamide (CHEMBL4163694), demonstrates significant inhibition of CYP1A2 (IC50 = 1.4 μM), CYP2C9 (IC50 = 2.8 μM), and CYP2C8 (IC50 = 7.5 μM) in human liver microsomes [1]. While the specific CYP inhibition profile of the 2-cyanophenyl isomer has not been published, the position of the cyano group is known to be a critical determinant of CYP binding affinity due to altered steric and electronic presentation to the heme iron [2]. This class-level evidence indicates that the ortho-substituted analog is likely to exhibit a distinct CYP inhibition fingerprint compared to the meta-substituted compound, necessitating isomer-specific ADME profiling before candidate advancement.

CYP inhibition drug metabolism off-target liability dichloroacetamide

Recommended Scientific and Industrial Use Cases for 2,2-Dichloro-N-(2-cyanophenyl)acetamide


Chemical Probing of the PDK1 Lipoyl-Binding Pocket Polar Sub-Region

Use 2,2-dichloro-N-(2-cyanophenyl)acetamide as a fragment-like probe to interrogate the hydrogen-bonding capacity of the Arg-286/Tyr-287 polar sub-pocket of PDK1, complementing hydrophobic terphenyl-based inhibitors such as compound 6k. The ortho-cyano group provides a well-defined H-bond acceptor that is absent in purely aromatic analogs [1][2]. Pair with site-directed mutagenesis studies to validate target engagement.

Isomer-Specific Structure-Activity Relationship (SAR) Expansion of the Dichloroacetamide Anticancer Series

Incorporate 2,2-dichloro-N-(2-cyanophenyl)acetamide into a focused library to systematically compare ortho-, meta-, and para-cyanophenyl substituent effects on cytotoxicity and PDK inhibition. The meta-cyano isomer (CHEMBL4163694) has established CYP inhibition data, providing a baseline for differential ADME profiling [3].

Solid-State Electronic Structure Studies Using 35Cl NQR Spectroscopy

Employ 2,2-dichloro-N-(2-cyanophenyl)acetamide in solid-state NQR experiments to quantify the electronic perturbation exerted by the ortho-cyano group on the C–Cl bonds. Correlate the measured NQR frequency with the computed Hammett substituent constant to refine predictive models for the reactivity of dichloroacetamide-based acylating agents [4].

Synthetic Intermediate for Ortho-Functionalized Dichloroacetamide Derivatives

Leverage the synthetic accessibility of 2,2-dichloro-N-(2-cyanophenyl)acetamide via condensation of 2-cyanophenylamine with 2,2-dichloroacetyl chloride as a gateway to further derivatization. The cyano group can be transformed into amidine, tetrazole, or aminomethyl functionalities, enabling the generation of diversified analog sets for medicinal chemistry programs .

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